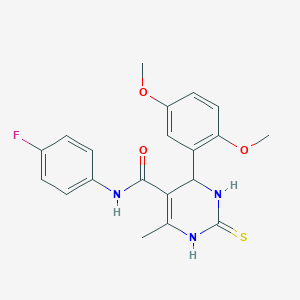

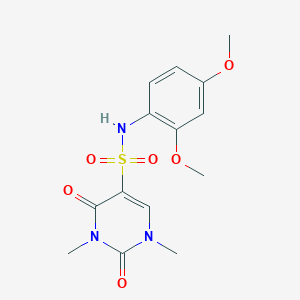

2-(Carboxymethyl)-1-cyclohexene-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carboxymethyl cellulose (CMC) is a product of carboxymethylation of cellulose and is extensively used in various industries such as food, agriculture, wastewater treatment, pharmacy, and medicine . It possesses excellent properties like high viscosity, hydrophilicity, defoaming, chelating ability, etc .

Synthesis Analysis

The synthesis of CMC involves an etherification process where carboxymethyl groups are bonded to the hydroxyl groups of cellulose. This process uses monochloroacetic acid and sodium hydroxide as the solvent medium .Molecular Structure Analysis

The molecular structure of CMC consists of glucose rings connected by β-1,4 glycosidic linkages (–C–O–C ether bonds) and intramolecular hydrogen bonds . The carboxymethyl groups render the cellulose soluble and chemically reactive .Physical And Chemical Properties Analysis

CMC is an anionic, water-soluble, biodegradable, biocompatible, non-toxic, amphiphilic, and polyelectrolytic cellulose derivative . Its rheological properties (stress-strain flow behavior, pseudoplasticity, viscoelasticity, and thixotropy) are primarily controlled by the viscosity .Scientific Research Applications

Biomedical Applications: Hydrogel Formation

2-(Carboxymethyl)-1-cyclohexene-1-carboxylic acid: can be utilized in the formation of hydrogels with potential biomedical applications. These hydrogels, due to their high water content and porosity, can mimic the natural tissue architecture, making them suitable for therapeutic scaffolds in skin tissue engineering .

Drug Delivery Systems

The compound’s ability to form hydrogels can be harnessed to create drug delivery systems. These systems can improve the delivery profiles of drugs and allow for controlled release, which is crucial in various medical treatments .

Antibacterial Effects

Hydrogels derived from this compound have demonstrated antibacterial effects against common pathogens like Escherichia coli and Staphylococcus aureus . This property can be particularly useful in developing antimicrobial coatings or dressings .

Cell Viability Enhancement

Research indicates that hydrogels containing 2-(Carboxymethyl)-1-cyclohexene-1-carboxylic acid can improve cell viability. This is essential for developing materials that support cell growth and proliferation, which is beneficial in regenerative medicine .

Heavy Metal Removal

The carboxyl groups in the compound can chelate heavy metals like lead (Pb) and zinc (Zn), indicating its potential use in environmental applications for the removal of heavy metal contaminants from wastewater .

Tissue Engineering

Due to its biocompatibility and structural properties, this compound can be used in tissue engineering applications. It can help in developing scaffolds that support the growth and differentiation of various cell types, aiding in the repair or replacement of damaged tissues .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(carboxymethyl)cyclohexene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-5H2,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUSUYXIVGSQHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C1)CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 3-{2-[4-(4-methoxyphenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B3003436.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B3003437.png)

![3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B3003440.png)

![[(1S,2R)-2-Aminocyclobutyl]methanol;hydrochloride](/img/structure/B3003441.png)

![(Z)-5-bromo-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B3003448.png)

![2-[(4-{[4-({2-[4-(sec-butyl)anilino]-2-oxoethyl}sulfanyl)phenyl]sulfanyl}phenyl)sulfanyl]-N-[4-(sec-butyl)phenyl]acetamide](/img/structure/B3003456.png)